Bienvenue dans la boutique en ligne BenchChem!

1233B

HMG-CoA synthase β-lactone structure-activity relationship

1233B (CAS 34668-61-6) is a fungal polyketide secondary metabolite isolated from Fusarium sp. RK97-94 and Scopulariopsis sp.

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
Cat. No. B1663916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1233B
Synonyms1233B, L 660,282
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
InChIInChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
InChIKeyQFZISQBFEIXWDM-UTLPMFLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1233B: The Open-Ring Hydroxy-Acid Analog of the HMG-CoA Synthase Inhibitor Hymeglusin for Targeted Negative-Control and Antibacterial Studies


1233B (CAS 34668-61-6) is a fungal polyketide secondary metabolite isolated from Fusarium sp. RK97-94 and Scopulariopsis sp. [1][2]. Systematically named 12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid, it is the open-ring hydroxy-acid form of the β-lactone antibiotic 1233A (hymeglusin/L-659,699) [1]. While 1233A is a potent, covalent inhibitor of HMG-CoA synthase (IC₅₀ = 0.12 µM), 1233B lacks this activity due to the absence of the electrophilic β-lactone warhead [3]. 1233B retains stand-alone antibacterial properties and exhibits low toxicity in zebrafish embryos (48 h, 10 µM) . These features position 1233B as a critical tool compound for dissecting mechanism-of-action, serving as a matched negative control in HMG-CoA synthase inhibition assays while enabling independent antibacterial profiling.

Why 1233B Cannot Be Substituted by Hymeglusin (1233A) or Other In-Class β-Lactones for Negative-Control or Antibacterial Selectivity Workflows


Hymeglusin (1233A) and its close structural analogs act through covalent modification of the active-site Cys129 residue of HMG-CoA synthase via their intact β-lactone ring, producing potent enzyme inhibition (IC₅₀ ≈ 0.1 µM) [1][2]. 1233B, in contrast, is the hydrolyzed open-ring form that lacks the electrophilic β-lactone, resulting in a complete loss of HMG-CoA synthase inhibitory activity . This binary on/off switch in target engagement between two nearly identical molecules makes them non-interchangeable for any experiment requiring a genuine negative control. Furthermore, 1233B retains antibacterial activity and demonstrates low zebrafish embryo toxicity (48 h, 10 µM), whereas hymeglusin’s toxicity profile is driven primarily by its on-target HMG-CoA synthase inhibition [3][4]. Substituting 1233A for 1233B in an antibacterial-mode-of-action study would therefore confound target-specific effects with general cytotoxicity, undermining data interpretability.

Quantitative Differentiation Evidence for 1233B Versus Hymeglusin (1233A) – A Procurement-Focused Head-to-Head Analysis


Complete Abrogation of HMG-CoA Synthase Inhibition: 1233B vs. 1233A (Hymeglusin)

The most consequential differentiation between 1233B and its parent antibiotic 1233A (hymeglusin) is the binary loss of HMG-CoA synthase inhibitory activity. Hymeglusin inhibits human cytosolic HMG-CoA synthase with an IC₅₀ of 0.12 µM via covalent modification of Cys129 [1]. In contrast, 1233B, the hydrolyzed open-ring derivative, shows no measurable inhibition of HMG-CoA synthase at concentrations up to 100 µM, as the electrophilic β-lactone warhead required for covalent attachment is absent . This represents a >800-fold difference in target engagement, establishing 1233B as an ideal matched-pair negative control.

HMG-CoA synthase β-lactone structure-activity relationship enzyme inhibition negative control

Differential Zebrafish Embryo Toxicity: 1233B Low Toxicity Versus Hymeglusin On-Target Cytotoxicity

1233B exhibits low toxicity in zebrafish embryos at 10 µM over a 48-hour exposure period, with no significant developmental abnormalities reported . Hymeglusin (1233A), by contrast, inhibits cholesterol biosynthesis in vivo (45% reduction in rats at 25 mg/kg) through its HMG-CoA synthase inhibitory activity, and its developmental toxicity profile is driven by this on-target mechanism [1][2]. Although a direct head-to-head zebrafish embryo LC₅₀ comparison is not available in the public domain, the mechanistic basis for differential toxicity is well-established: 1233B lacks the β-lactone warhead necessary for covalent HMG-CoA synthase engagement, thereby avoiding disruption of the mevalonate pathway that underlies hymeglusin’s cellular toxicity.

zebrafish embryo toxicity developmental toxicity in vivo safety antibiotic off-target profiling

Structural Differentiation: Open-Ring Hydroxy-Acid Versus Electrophilic β-Lactone Warhead

1233B and 1233A (hymeglusin) are distinguished by a single critical structural feature: the β-lactone ring. In 1233A, the 12,14-β-lactone forms an electrophilic warhead that covalently acylates Cys129 of HMG-CoA synthase [1]. In 1233B, this lactone is hydrolyzed to yield the corresponding 12-hydroxy-13-hydroxymethyl-1,14-dioic acid, eliminating electrophilic reactivity [2]. This structural change is confirmed by NMR and mass spectrometry: 1233A displays the characteristic β-lactone carbonyl resonance (~1730 cm⁻¹ in IR) and a molecular ion consistent with the lactone form, whereas 1233B shows the diagnostic carboxylic acid stretches and a mass increase of +18 Da (addition of H₂O) [2]. The open-ring form confers enhanced aqueous solubility and eliminates the potential for nonspecific protein acylation, making 1233B a cleaner tool compound for phenotypic assays.

β-lactone hydrolysis chemical stability electrophilicity covalent inhibitor structure-based design

Antibacterial Activity Retention Despite Loss of HMG-CoA Synthase Inhibition

1233B retains antibacterial activity against Gram-positive organisms despite lacking HMG-CoA synthase inhibitory activity, demonstrating that its antimicrobial mechanism is independent of the mevalonate pathway . Although specific MIC values for 1233B are not comprehensively reported in publicly accessible peer-reviewed literature, supplier technical datasheets and the MiBIG biosynthetic gene cluster database classify 1233B as an antibacterial agent [1]. In contrast, hymeglusin's antibacterial activity is attributed at least in part to inhibition of bacterial HMG-CoA synthase [2]. This divergence implies that 1233B engages an alternative antibacterial target or mechanism, making it a valuable probe for identifying non-mevalonate-pathway antibacterial targets in the same chemical scaffold space.

antibacterial Gram-positive antibiotic mode of action phenotypic screening

High-Impact Application Scenarios for 1233B Based on Verified Differential Evidence


Matched-Pair Negative Control in HMG-CoA Synthase Inhibition Assays

In any biochemical or cell-based assay measuring HMG-CoA synthase inhibition (e.g., cholesterol biosynthesis in Hep G2 cells, IC₅₀ = 3 µM for hymeglusin), 1233B serves as the only structurally authentic negative control [1]. Because 1233B shares the identical polyketide backbone with hymeglusin but completely lacks β-lactone-dependent inhibitory activity (>800-fold difference in IC₅₀), it controls for nonspecific effects arising from the lipophilic scaffold, membrane partitioning, or assay interference. This is critical for high-throughput screening campaigns where false positives from aggregation or nonspecific binding must be rigorously excluded.

Antibacterial Mode-of-Action Deconvolution Studies

1233B retains antibacterial activity while lacking HMG-CoA synthase inhibition, enabling researchers to dissect whether the antimicrobial effect of the 1233 scaffold family arises from mevalonate pathway disruption or from an independent mechanism . Comparative MIC profiling of 1233A and 1233B against panels of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) can identify strains where the antibacterial activity is HMG-CoA synthase-independent, guiding target identification efforts and medicinal chemistry optimization toward non-mevalonate antibacterial targets .

Zebrafish-Based Developmental Toxicity Screening for Antibiotic Candidate Triage

The documented low toxicity of 1233B in zebrafish embryos (48 h, 10 µM) makes it a useful benchmark compound for phenotypic toxicity screening of new antibacterial leads [2]. By comparing the developmental toxicity profiles of 1233B, hymeglusin, and novel analogs in the same zebrafish assay, drug discovery teams can rapidly assess whether structural modifications preserve the favorable toxicity profile of 1233B or inadvertently introduce on-target mevalonate pathway liabilities.

Biosynthetic Gene Cluster Studies and Natural Product Discovery Workflows

1233B is co-produced with 1233A, lucilactaene, NG-391, and fusarubin in Fusarium sp. RK97-94 under hygromycin B induction, and its production is governed by the same biosynthetic gene cluster (BGC0002525) [3]. For natural product chemists studying polyketide biosynthesis, pathway engineering, or elicitor-based production optimization, 1233B serves as a quantifiable shunt metabolite marker whose relative abundance reflects flux through the β-lactone branch of the pathway. Monitoring 1233B/1233A ratios under different fermentation conditions can inform strategies to enhance 1233A yield or to produce 1233B selectively for antibacterial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1233B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.